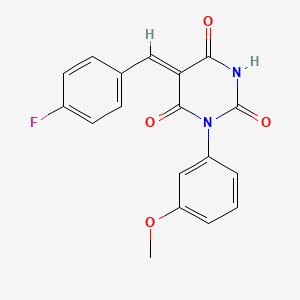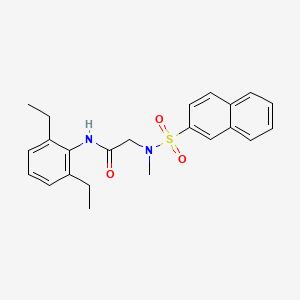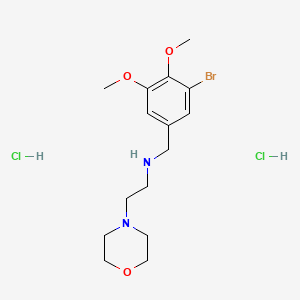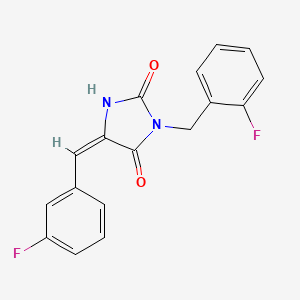![molecular formula C12H11N5O B4625437 3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)
3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one often involves condensation reactions and multi-step synthetic processes. For instance, a novel derivative was synthesized via a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, followed by various spectroscopic characterizations (Lahmidi et al., 2019). Another approach involved three-component reactions of 1H-1,2,4-triazol-3-amine with aromatic aldehydes and acetone (Komykhov et al., 2017).
Molecular Structure Analysis
The molecular structure of these derivatives has been elucidated using X-ray diffraction (XRD), spectroscopic techniques such as 1H NMR, 13C NMR, and IR, and compared with DFT calculations. The Hirshfeld surface analysis and ESP maps were employed to investigate intermolecular contacts, revealing insights into the molecule's geometrical parameters and spectral data (Lahmidi et al., 2019).
Chemical Reactions and Properties
The reactivity of the [1,2,4]triazolo[4,3-a]pyrimidin ring is highlighted by its ability to undergo various chemical reactions, leading to the synthesis of novel compounds with significant antimicrobial activity. These reactions include condensation with different reagents, showcasing the versatility of the triazolopyrimidin scaffold in synthesizing biologically active compounds (El-Agrody et al., 2001).
Physical Properties Analysis
While specific details on the physical properties of "3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one" are not directly provided, studies on similar compounds outline methodologies for determining these properties. Techniques such as SCXRD for structural determination and DFT for molecular modeling provide valuable data on the compound's physical characteristics, including stability and structural conformation (Lahmidi et al., 2021).
Chemical Properties Analysis
The chemical properties of these derivatives are characterized by their potential as intermediates in pharmaceutical synthesis and their biological activities. For instance, derivatives have been explored for their antibacterial activities against various microbial strains, indicating the relevance of the triazolopyrimidin scaffold in medicinal chemistry (Lahmidi et al., 2019).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been synthesized, showcasing the utility of 3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one in the development of complex organic molecules. This derivative was characterized using X-ray single crystal diffraction and spectroscopic techniques, demonstrating its potential in the synthesis of new compounds with detailed structural elucidation (Lahmidi et al., 2019).
Antimicrobial Activity
Compounds derived from 3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one have shown promising antibacterial activity against both Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests the potential of these compounds in the development of new antimicrobial agents, highlighting the importance of the triazolopyrimidine scaffold in the design of bioactive compounds (Lahmidi et al., 2019).
Anticancer Activity
A series of novel N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine derivatives were synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines. Compounds demonstrated marked cytotoxicity, especially compound 23, which emerged as a lead compound for anticancer potency. This indicates the potential use of 3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivatives in cancer research and therapy (Zhai et al., 2008).
Propriétés
IUPAC Name |
3-anilino-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-7-10(18)17-11(13-8)15-16-12(17)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQOLVXZERBBHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)NN=C2NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4625360.png)
![N-(2-bromophenyl)-4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4625367.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)
![2-{4-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4625381.png)
![N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625382.png)
![1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4625411.png)
![1-(2,6-dichlorobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4625416.png)



![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)
